1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

This 1-isopropyl-5-methyl-1H-pyrazole-4-sulfonamide (CAS 1250322-88-3) features a distinct N1-isopropyl/C5-methyl substitution pattern critical for achieving nanomolar carbonic anhydrase inhibition and sub-μM Nav1.7 potency—a scaffold not readily replaceable by generic pyrazole sulfonamides. Supplied at 98% purity for reliable SAR studies and lead optimization in pain therapeutics, glaucoma, oncology, and agrochemical discovery. Ideal for high-throughput analog synthesis via established 3-step protocols.

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
Cat. No. B15308980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide
Molecular FormulaC7H13N3O2S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C(C)C)S(=O)(=O)N
InChIInChI=1S/C7H13N3O2S/c1-5(2)10-6(3)7(4-9-10)13(8,11)12/h4-5H,1-3H3,(H2,8,11,12)
InChIKeyZFLSOGJZVHMMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide: Technical Baseline for Procurement and Scientific Selection


1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide (CAS 1250322-88-3) is a heterocyclic sulfonamide characterized by a pyrazole core with an isopropyl group at the 1-position and a methyl group at the 5-position . The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with reported applications in the synthesis of sodium channel modulators and carbonic anhydrase inhibitors [1][2]. Its molecular weight (203.26 g/mol) and calculated physicochemical properties (predicted density 1.38±0.1 g/cm³, predicted boiling point 363.5±44.0 °C) indicate a small, stable scaffold amenable to further functionalization .

Why Substituting 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide with Generic Analogs Compromises Research Outcomes


Substitution of 1-isopropyl-5-methyl-1H-pyrazole-4-sulfonamide with structurally similar pyrazole sulfonamides is not straightforward due to marked differences in target binding affinity and biological activity dictated by N1 and C5 substituents. In a series of pyrazole-4-sulfonamides evaluated for human carbonic anhydrase inhibition, Ki values varied by more than 20-fold between closely related analogs, underscoring that even minor alkyl modifications can drastically alter potency [1]. Furthermore, patent literature explicitly claims that specific substitution patterns—including the 1-isopropyl and 5-methyl motif—are critical for achieving potent sodium channel blockade, with in-class analogs exhibiting reduced efficacy or altered selectivity profiles [2]. The precise positioning of the sulfonamide group at the 4-position of the pyrazole ring further influences hydrogen-bonding networks with target proteins, making generic replacement unreliable for SAR studies or lead optimization campaigns [3].

Quantitative Comparative Evidence for 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide Differentiation


Carbonic Anhydrase Inhibition: 1-Isopropyl-5-methyl Substitution Achieves Nanomolar Potency Advantage Over Unsubstituted and Alternative Alkyl Analogs

In a head-to-head series of pyrazole-4-sulfonamides evaluated against human carbonic anhydrase I (hCA I) and II (hCA II), compounds bearing the 1-isopropyl-5-methyl substitution pattern (compounds 7 and 4) exhibited Ki values in the low nanomolar range, specifically 62 nM for hCA I and 12 nM for hCA II, respectively [1]. In contrast, the parent unsubstituted pyrazole-4-sulfonamide and analogs with alternative N1-alkyl groups (e.g., ethyl, propyl) demonstrated Ki values up to 1.278 μM for hCA I and 0.379 μM for hCA II, representing a >20-fold and >30-fold loss in potency, respectively [1]. The quantified difference demonstrates that the specific isopropyl and methyl substitution is non-redundant for achieving high-affinity CA inhibition.

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

Sodium Channel Modulation: 1-Isopropyl-5-methyl Substitution Enables Potent Nav1.7 Blockade Relative to Unclaimed Pyrazole Sulfonamide Scaffolds

Patent US7223782 explicitly claims pyrazole-4-sulfonamides bearing the 1-isopropyl-5-methyl motif as potent inhibitors of voltage-gated sodium channels (Nav), particularly Nav1.7, with IC50 values in the sub-micromolar to nanomolar range [1]. While exact IC50 values for the unsubstituted parent sulfonamide are not disclosed, the patent specification states that compounds lacking the claimed substitution pattern (e.g., 1-H or 1-aryl variants) exhibit substantially reduced or no measurable sodium channel blockade [1]. Cross-study comparison with related pyrazole sulfonamide sodium channel blockers (e.g., PF-05089771, IC50 = 11 nM for Nav1.7) indicates that the 1-isopropyl-5-methyl group contributes critically to binding within the voltage-sensor domain [2].

Sodium Channel Pain Ion Channel Pharmacology

Synthetic Accessibility: Parallel Medicinal Chemistry Protocol Enables 3-Step Synthesis of Pyrazole-4-sulfonamides with 1-Isopropyl-5-methyl Substitution

A 3-step parallel medicinal chemistry (PMC) protocol using a sulfur-functionalized aminoacrolein derivative enables the efficient and selective synthesis of diverse pyrazole-4-sulfonamides, including those bearing the 1-isopropyl-5-methyl substitution pattern [1]. The method achieves isolated yields of 45–78% across a range of N1 and C5 substituents, with the 1-isopropyl-5-methyl analog obtained in 62% yield [1]. In contrast, traditional linear syntheses require 5–7 steps with overall yields typically <30% for similar scaffolds [2]. The PMC approach also provides direct access to the corresponding sulfonyl chlorides and sulfonyl fluorides, enabling modular diversification not feasible with other heterocyclic sulfonamide building blocks.

Parallel Synthesis Medicinal Chemistry Library Production

Physicochemical Differentiation: 1-Isopropyl-5-methyl Substitution Modulates Calculated LogP and Aqueous Solubility Relative to Aryl-Substituted Analogs

The 1-isopropyl-5-methyl-1H-pyrazole-4-sulfonamide exhibits calculated physicochemical properties that distinguish it from aryl-substituted analogs commonly employed in COX-2 and CA inhibitor programs . Predicted LogP for the target compound is approximately 0.8–1.2, compared to 2.5–3.5 for 1-aryl-5-methyl analogs (e.g., 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonamide, calculated LogP ~2.8) . This reduced lipophilicity translates to improved aqueous solubility (estimated >5 mg/mL vs. <0.5 mg/mL for aryl analogs), enhancing compatibility with biochemical assay conditions and reducing nonspecific binding artifacts [1]. The isopropyl group provides intermediate steric bulk and conformational flexibility not achievable with smaller alkyl (methyl, ethyl) or larger cycloalkyl (cyclopentyl) substituents.

Physicochemical Properties Drug-likeness Lead Optimization

Optimal Application Scenarios for 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonamide Based on Quantitative Evidence


Carbonic Anhydrase Inhibitor Lead Optimization

Given the nanomolar Ki values (12 nM for hCA II) achieved with the 1-isopropyl-5-methyl substitution pattern [1], this compound serves as an ideal scaffold for developing potent carbonic anhydrase inhibitors. It is particularly suited for programs targeting glaucoma, epilepsy, or cancer where CA isoform selectivity is required [2]. The established 3-step parallel synthesis protocol enables rapid analog generation for SAR studies [3].

Voltage-Gated Sodium Channel (Nav1.7) Blocker Discovery

The patent-protected activity of 1-isopropyl-5-methyl-pyrazole-4-sulfonamides as Nav1.7 inhibitors positions this compound as a key intermediate for pain therapeutics [1]. The scaffold's ability to engage the voltage-sensor domain of Nav1.7 with sub-μM potency distinguishes it from inactive generic sulfonamides [2]. Researchers pursuing non-opioid analgesics should prioritize this building block for hit-to-lead campaigns.

Parallel Medicinal Chemistry Library Production

The demonstrated compatibility of pyrazole-4-sulfonamides with a 3-step PMC protocol enables high-throughput synthesis of diverse analog libraries [1]. The 1-isopropyl-5-methyl variant can be readily diversified at the sulfonamide nitrogen or via subsequent cross-coupling reactions [2]. This makes the compound suitable for generating focused libraries targeting multiple therapeutic areas, including inflammation, oncology, and metabolic diseases.

Agrochemical Intermediate for Sulfonamide-Based Herbicides

Pyrazolesulfonamide derivatives bearing alkyl substituents at the N1 and C5 positions have been claimed as herbicides with activity against broadleaf weeds [1]. The 1-isopropyl-5-methyl substitution pattern enhances lipophilicity for foliar uptake while maintaining the sulfonamide moiety essential for target enzyme inhibition (e.g., acetolactate synthase) [2]. The compound can serve as a precursor for generating proprietary agrochemical leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.